molecular formula C17H17NO B1668757 TRAF-STOP inhibitor 6877002 CAS No. 433249-94-6

TRAF-STOP inhibitor 6877002

Cat. No.: B1668757
CAS No.: 433249-94-6
M. Wt: 251.32 g/mol
InChI Key: SARYOFMRLSHZFE-ZHACJKMWSA-N
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Description

TRAF-STOP inhibitor 6877002 is a selective inhibitor of the interaction between CD40 and tumor necrosis factor receptor-associated factor 6. This compound is known for its ability to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells in RAW cells. It has shown promising results in reducing leukocyte recruitment, macrophage activation, and macrophage proliferation in atherosclerotic plaques .

Mechanism of Action

Target of Action

The primary target of the TRAF-STOP inhibitor 6877002, also known as the CD40-TRAF6 inhibitor, is the interaction between CD40 and Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6) . CD40 is a costimulatory protein found on antigen-presenting cells and is required for their activation. The binding of CD40 with its ligand (CD40L) is known to play a central role in governing the activation and regulation of the immune response .

Mode of Action

The this compound selectively inhibits the interaction between CD40 and TRAF6 . This inhibition disrupts the downstream signaling pathways that are initiated by the CD40-TRAF6 interaction . The compound has been shown to inhibit the activation of NF-κB in RAW cells .

Biochemical Pathways

The CD40-TRAF6 interaction plays a crucial role in the NF-κB signaling pathway . When this interaction is inhibited by the this compound, the activation of NF-κB in cells is reduced . This leads to a decrease in the production of pro-inflammatory cytokines, which are downstream effects of the NF-κB pathway .

Pharmacokinetics

The this compound has been found to have low bioavailability (8.43%) and rapid clearance when orally administered in rats . This is likely due to a fast first-pass effect in mouse hepatocytes and uptake by macrophages . Despite its rapid metabolism, the compound has high efficacy, which may be attributed to the presence of active metabolites that bind to the CD40-TRAF6 pocket .

Result of Action

The inhibition of the CD40-TRAF6 interaction by the this compound results in a reduction of leukocyte recruitment and macrophage activation . It also reduces macrophage proliferation in atherosclerotic plaques . These effects contribute to the prevention of the progression of established atherosclerosis in mice .

Action Environment

The action of the this compound can be influenced by environmental factors. For instance, the compound should be used only in areas with appropriate exhaust ventilation to avoid inhalation and contact with eyes and skin . Additionally, the compound’s action may be affected by the presence of other drugs, as it has been found to inhibit the CYP1A2 enzyme, suggesting a potential for drug-drug interactions .

Preparation Methods

The synthetic route for TRAF-STOP inhibitor 6877002 involves several steps, starting from the preparation of intermediate compounds. The detailed synthetic route and reaction conditions are outlined in patent WO2014033122A1. The compound is typically synthesized through a series of reactions involving the formation of key intermediates, followed by their conversion into the final product under specific conditions .

For industrial production, the compound is synthesized in larger quantities using optimized reaction conditions to ensure high yield and purity. The process involves the use of solvents like dimethyl sulfoxide and reagents such as polyethylene glycol 300 and Tween 80 to achieve the desired concentration and stability .

Chemical Reactions Analysis

TRAF-STOP inhibitor 6877002 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions to yield reduced forms.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

TRAF-STOP inhibitor 6877002 has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the interaction between CD40 and tumor necrosis factor receptor-associated factor 6.

    Biology: The compound is used to investigate the role of nuclear factor kappa-light-chain-enhancer of activated B cells in cellular processes.

    Medicine: It has shown potential in reducing the progression of atherosclerosis by inhibiting leukocyte recruitment and macrophage activation.

    Industry: The compound is used in the development of new therapeutic agents targeting inflammatory pathways

Comparison with Similar Compounds

TRAF-STOP inhibitor 6877002 is unique in its selective inhibition of the CD40-tumor necrosis factor receptor-associated factor 6 interaction. Similar compounds include:

These compounds also target inflammatory pathways but differ in their specific mechanisms of action and molecular targets .

Properties

IUPAC Name

(E)-3-(2,5-dimethylanilino)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-13-8-9-14(2)16(12-13)18-11-10-17(19)15-6-4-3-5-7-15/h3-12,18H,1-2H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARYOFMRLSHZFE-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC=CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)N/C=C/C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433249-94-6
Record name 433249-94-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action for TRAF-STOP Inhibitor 6877002, and how does this impact downstream signaling?

A: this compound acts by directly disrupting the protein-protein interaction between CD40 and TRAF6. [] CD40, a co-stimulatory receptor found on immune cells like macrophages and B cells, requires interaction with TRAF adaptor proteins for downstream signaling. [] By inhibiting the binding of TRAF6 to CD40, this inhibitor specifically blocks the activation of inflammatory pathways downstream of CD40, including the production of pro-inflammatory cytokines like TNF and IL-6. [, , ] This targeted inhibition of CD40-TRAF6 signaling has been shown to reduce inflammation and ameliorate disease in models of atherosclerosis, obesity-associated insulin resistance, and sepsis. [, , ]

Q2: What is the significance of targeting the CD40-TRAF6 pathway specifically, as opposed to other points in the CD40 signaling cascade?

A: While inhibiting CD40 ligand (CD40L) binding to CD40 effectively reduces inflammation, long-term blockade leads to immune suppression. [] The CD40 receptor utilizes different TRAF proteins (TRAF2, 3, 5, 6) to activate diverse signaling cascades. [] Interestingly, studies show that CD40-TRAF2/3/5 signaling might even play a protective role in obesity-related metabolic complications. [] Therefore, targeting the CD40-TRAF6 interaction specifically offers a more precise approach. This focused inhibition allows for a reduction in inflammation associated with certain disease states, while potentially avoiding the broader immunosuppressive effects of complete CD40 pathway blockade. [, ]

Q3: What in vivo evidence supports the therapeutic potential of this compound?

A: Preclinical studies using mouse models have demonstrated promising results. In Apoe-/- mice, which are prone to atherosclerosis, administration of TRAF-STOP inhibitors led to a significant reduction in atherosclerotic plaque size. This reduction was attributed to decreased monocyte and neutrophil recruitment to the artery wall, as well as a decrease in inflammatory cytokine production. [] Furthermore, encapsulating this compound in HDL-based nanoparticles enhanced its delivery to macrophages, further improving its efficacy in reducing atherosclerosis. [] Additionally, this inhibitor showed promise in a mouse model of obesity-associated insulin resistance, where it improved insulin sensitivity and reduced inflammation in adipose tissue. []

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